Comparative Crystallinity of ZnO Films: DMZn vs. DEZn in ALD on GaN Substrates
In a direct head-to-head comparison under identical ALD conditions (300 °C on GaN substrates), ZnO films grown using diethylzinc (DEZn) exhibited superior crystallinity to those grown with dimethylzinc (DMZn). The crystalline quality, quantified by the full width at half maximum (FWHM) of the (00.2) X-ray diffraction peak, was 250 arcsec for DEZn-derived films, compared to 335 arcsec for DMZn-derived films [1]. This quantitative difference in peak broadening directly indicates a higher density of structural defects in the DMZn-deposited ZnO layer.
| Evidence Dimension | ZnO film crystallinity (XRD FWHM) |
|---|---|
| Target Compound Data | 335 arcsec |
| Comparator Or Baseline | Diethylzinc (DEZn): 250 arcsec |
| Quantified Difference | 85 arcsec higher FWHM (indicating lower crystallinity) |
| Conditions | ALD at 300 °C on gallium nitride (GaN) substrates |
Why This Matters
This 34% increase in XRD peak broadening for DMZn-derived films signifies a higher defect density, which can adversely affect carrier mobility and device efficiency in optoelectronic applications, making DEZn preferable for high-performance monocrystalline ZnO layers.
- [1] Wachnicki, L., Lukasiewicz, M., Witkowski, B., Krajewski, T., Luka, G., Kopalko, K., ... & Guziewicz, E. (2010). Comparison of dimethylzinc and diethylzinc as precursors for monocrystalline zinc oxide grown by atomic layer deposition method. physica status solidi (b), 247(7), 1699–1701. doi:10.1002/pssb.200983687 View Source
